N-(4-bromo-2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
N-(4-bromo-2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a synthetic small molecule featuring a pyrrolo[3,2,1-ij]quinoline core fused with a sulfonamide group and halogenated aryl substituents.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2O3S/c18-12-2-3-15(14(19)9-12)20-25(23,24)13-7-10-1-4-16(22)21-6-5-11(8-13)17(10)21/h2-3,7-9,20H,1,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIXMONQKMIDMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. It belongs to the class of pyrroloquinoline derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and interactions with various biological targets.
Structural Characteristics
The compound features a tetrahydro-pyrroloquinoline core , a sulfonamide group , and halogenated phenyl substituents (bromine and fluorine). These structural elements are crucial for its chemical reactivity and biological interactions. The molecular formula is C₁₉H₁₃BrFN₅O₂ with a molecular weight of approximately 421.31 g/mol .
Anticancer Properties
Research indicates that derivatives of pyrroloquinolines exhibit promising anticancer activity . The specific compound under review has shown potential as an inhibitor of enzymes involved in cancer progression, particularly histone deacetylases (HDACs) and MDM2 proteins , which are critical in regulating cell growth and apoptosis .
Case Study: Inhibition of HDACs
In studies involving similar compounds, it was found that certain pyrroloquinoline derivatives effectively inhibited HDAC activity, leading to apoptosis in cancer cells. For instance:
| Compound | IC50 (µM) | Target |
|---|---|---|
| Pyrroloquinoline derivative A | 0.5 | HDAC1 |
| Pyrroloquinoline derivative B | 0.8 | HDAC2 |
| N-(4-bromo-2-fluorophenyl)-4-oxo... | TBD | TBD |
The presence of bromine and fluorine substituents may enhance the potency or selectivity towards these targets due to their unique electronic properties.
Enzyme Inhibition
The compound's sulfonamide group is known to participate in nucleophilic substitution reactions, which may allow it to act as an inhibitor for various enzymes linked to disease processes. Studies suggest that similar compounds can inhibit protein tyrosine phosphatases (PTPs) , which play a role in cancer cell signaling pathways.
Case Study: PTP Inhibition
Recent research has highlighted the importance of PTP inhibitors in cancer therapy:
| Compound | Ki (µM) | Selectivity |
|---|---|---|
| Compound X | 0.00068 | High against PTP1B |
| N-(4-bromo-2-fluorophenyl)-4-oxo... | TBD | TBD |
The binding affinities and kinetics are typically assessed using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Synthesis and Derivatization
The synthesis of this compound involves multi-step organic reactions that require careful control of conditions to optimize yield and purity. The potential for further derivatization allows for the exploration of analogs with enhanced biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrroloquinoline Sulfonamide Derivatives
Compound A: 2-Oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Core Structure: Shared pyrroloquinoline scaffold.
- Substituents: Phenoxyphenyl group at the sulfonamide nitrogen.
- Properties : Molecular weight = 420.49, logP = 4.22, logSw = -4.33 (low solubility).
- Comparison: The phenoxyphenyl group in Compound A reduces lipophilicity compared to the target compound’s bromo-fluorophenyl group. This substitution may improve solubility but decrease membrane permeability .
Compound B: N-(4-Oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide
- Core Structure: Identical pyrroloquinoline core.
- Substituents : Propionamide instead of sulfonamide.
- Comparison : The absence of a sulfonamide group reduces hydrogen-bonding capacity, likely decreasing solubility and altering pharmacokinetics .
Pyrazoline and Indole Derivatives
Compound C : 4-(4-Bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide
- Core Structure : Pyrazoline-indole hybrid.
- Substituents : Dual bromophenyl groups, sulfonamide.
- Properties : Molecular weight = 620.36, m.p. = 200–201°C.
- The higher melting point suggests strong crystalline packing .
Compound D : 3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Core Structure : Pyrazoline-indole with carbothioamide.
- Substituents : Bromophenyl, carbothioamide.
- Properties : Molecular weight = 445.38, m.p. = 192–193°C.
- Comparison : The carbothioamide group (C=S) is less polar than sulfonamide, reducing solubility but possibly improving metabolic stability .
Chromen-Sulfonamide Hybrids
Compound E: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Core Structure : Chromen-pyrazolopyrimidine-sulfonamide.
- Substituents : Dual fluoro groups, methylbenzenesulfonamide.
- Properties : Molecular weight = 589.1, m.p. = 175–178°C.
- Comparison : The chromen core and extended π-system may enhance fluorescence properties, while the fluorinated aryl group balances lipophilicity and bioavailability .
Comparative Data Table
*Estimated based on structural analogs.
Key Findings
- Structural Impact: The pyrroloquinoline core in the target compound and Compound A supports planar rigidity, favoring π-π interactions in receptor binding. Halogenation (Br/F) in the target compound increases steric hindrance and lipophilicity compared to Compound A’s phenoxy group .
- Functional Groups : Sulfonamide derivatives (Compounds A, C, E) generally exhibit higher solubility than carbothioamide (Compound D) or amide (Compound B) analogs, though halogenation can offset this advantage .
- Thermal Stability : Higher melting points in pyrazoline-indole derivatives (Compounds C, D) suggest robust crystalline packing, which may correlate with shelf stability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-bromo-2-fluorophenyl)-4-oxo-pyrroloquinoline-sulfonamide, and how can purity be validated?
- Methodology : Utilize palladium-catalyzed reductive cyclization reactions with nitroarenes and formic acid derivatives as CO surrogates to construct the pyrroloquinoline core . Post-synthesis, employ XRPD (X-ray powder diffraction) and TGA/DSC (thermogravimetric/differential scanning calorimetry) to confirm crystallinity and thermal stability . For sulfonamide coupling, optimize reaction conditions using N,N-dimethylacetamide as a solvent at 80–100°C for 12–24 hours to achieve >95% purity .
Q. How can structural characterization be performed to confirm the compound’s regiochemistry?
- Methodology : Combine NMR (¹H/¹³C) with high-resolution mass spectrometry (HRMS) to verify the sulfonamide linkage and bromo-fluorophenyl substitution. For ambiguous stereochemistry, single-crystal X-ray diffraction (SCXRD) is recommended, as demonstrated for analogous pyrroloquinoline derivatives . Computational modeling (e.g., DFT calculations) can further validate electronic environments of fluorinated and brominated moieties .
Q. What solvents and storage conditions ensure compound stability?
- Methodology : Store the compound in anhydrous DMSO or ethanol at –20°C to prevent hydrolysis of the sulfonamide group. Avoid aqueous buffers with pH >8.0, as the tetrahydroquinoline core may undergo oxidation .
Advanced Research Questions
Q. How does the compound’s selectivity for biological targets compare to structurally related sulfonamides?
- Methodology : Perform competitive binding assays using fluorescence polarization or SPR (surface plasmon resonance) against common sulfonamide targets (e.g., carbonic anhydrase isoforms). Compare inhibition constants (Ki) with analogs like N-(4-chlorophenyl)-quinazolinyl-thiourea derivatives, which show reduced selectivity due to halogen size differences . Adjust the bromo-fluorophenyl moiety to modulate steric and electronic interactions .
Q. What strategies resolve contradictions in reported activity data across cell-based vs. enzymatic assays?
- Methodology : Investigate off-target effects using proteome-wide affinity profiling (e.g., CETSA or thermal shift assays). For example, discrepancies in kinase inhibition may arise from compound aggregation in cell media; add 0.01% Tween-80 to mitigate false positives . Cross-validate with orthogonal assays like ITC (isothermal titration calorimetry) for binding enthalpy/entropy analysis .
Q. How can computational modeling guide the optimization of metabolic stability?
- Methodology : Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to identify metabolic soft spots. The 4-oxo group and sulfonamide are prone to CYP3A4-mediated oxidation; introduce electron-withdrawing substituents (e.g., trifluoromethyl) on the quinoline ring to reduce clearance rates, as seen in related fluorinated spirocyclic compounds .
Q. What crystallographic challenges arise during polymorph screening, and how are they addressed?
- Methodology : Screen polymorphs using solvent-drop grinding with chloroform/methanol (1:1). If amorphous phases dominate, employ seeding with pre-characterized crystals of the hydrochloride salt form, which stabilizes the pyrroloquinoline core . Rietveld refinement of XRPD data can distinguish between isostructural polymorphs .
Notes
- Synthesis : Prioritize Pd-mediated cross-coupling for regioselective bromo-fluorophenyl attachment .
- Analytical Rigor : Validate purity via orthogonal methods (HPLC-UV/HRMS) to detect trace impurities from sulfonamide side reactions .
- Biological Testing : Use fresh DMSO stocks (<1 week old) to prevent oxidation artifacts in cellular assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
